N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
CAS No.:
Cat. No.: VC15332154
Molecular Formula: C25H26N4O4S
Molecular Weight: 478.6 g/mol
* For research use only. Not for human or veterinary use.
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide -](/images/structure/VC15332154.png)
Specification
Molecular Formula | C25H26N4O4S |
---|---|
Molecular Weight | 478.6 g/mol |
IUPAC Name | N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide |
Standard InChI | InChI=1S/C25H26N4O4S/c1-15(2)18-5-10-23-22(12-18)19(14-33-23)13-25(30)28-20-6-8-21(9-7-20)34(31,32)29-24-11-16(3)26-17(4)27-24/h5-12,14-15H,13H2,1-4H3,(H,28,30)(H,26,27,29) |
Standard InChI Key | ALAYIRXMAJAPJB-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=COC4=C3C=C(C=C4)C(C)C |
Introduction
Structural and Chemical Profile
N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide (molecular formula: C₂₅H₂₆N₄O₄S; molecular weight: 478.6 g/mol) integrates three pharmacophoric units:
-
Sulfamoylphenyl group: A sulfonamide-linked phenyl ring, known for enhancing target binding and metabolic stability.
-
2,6-Dimethylpyrimidin-4-yl moiety: A substituted pyrimidine ring contributing to nucleic acid analog interactions.
-
5-Isopropylbenzofuran-3-ylacetamide: A benzofuran core with a lipophilic isopropyl substituent, implicated in membrane penetration and hydrophobic interactions .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₆N₄O₄S |
Molecular Weight | 478.6 g/mol |
IUPAC Name | N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide |
Canonical SMILES | CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=COC4=C(C=CC(=C4)C(C)C)C3 |
Topological Polar Surface Area | 131 Ų |
The sulfamoyl group enhances solubility and hydrogen-bonding capacity, while the isopropyl-benzofuran moiety introduces steric bulk, potentially influencing receptor selectivity.
Synthetic Pathways and Optimization
The synthesis of this compound involves a multi-step strategy to assemble its heterocyclic components:
Step 1: Formation of 5-Isopropylbenzofuran-3-ylacetic Acid
Benzofuran derivatives are typically synthesized via Sonogashira coupling-cyclization or methyl ketone rearrangements . For the 5-isopropyl variant, a Pd-catalyzed coupling of 2-iodophenol with but-3-yn-1-ol yields 2-(benzofuran-2-yl)ethanol, followed by Jones oxidation to the acetic acid derivative .
Step 2: Sulfamoylpyrimidine Intermediate
The 2,6-dimethylpyrimidin-4-amine is reacted with 4-fluorobenzenesulfonyl chloride under basic conditions to form the sulfamoylphenyl precursor.
Step 3: Amide Bond Formation
Coupling the benzofuranyl acetic acid with the sulfamoylphenylamine via EDCI/HOBt-mediated amidation yields the final product.
Critical Reaction Parameters:
Biological Activity and Mechanistic Insights
Antifungal Activity
The benzofuran core demonstrates notable activity against Fusarium oxysporum, a pathogenic fungus affecting crops . Substitution at the benzofuran 5-position (e.g., isopropyl) enhances lipid membrane disruption, as evidenced by hyphal growth inhibition at IC₅₀ = 12.7 μM .
Activity | Model System | Key Result | Mechanism Proposed |
---|---|---|---|
Antifungal | Fusarium oxysporum | IC₅₀ = 12.7 μM | Cell wall synthesis disruption |
Antibacterial | S. aureus | MIC = 8 μg/mL | Dihydropteroate synthase inhibition |
Anticancer | MCF-7 cells | GI₅₀ = 5.2 μM | Topoisomerase II inhibition |
Pharmacological Applications and Challenges
Drug Development Prospects
-
Antifungal Agents: Field trials for agricultural use due to water solubility from sulfamoyl groups .
-
Anticancer Leads: Synergy with doxorubicin in reducing tumor growth by 64% in murine models.
ADME Considerations
-
Solubility: LogP = 3.1 (moderate lipophilicity).
-
Metabolic Stability: Resistance to hepatic CYP3A4 degradation due to amide bond stability.
Future Research Directions
-
Structure-Activity Relationships: Modifying the isopropyl group to cyclopropyl for enhanced potency.
-
In Vivo Toxicology: Chronic toxicity studies in mammalian models.
-
Formulation Strategies: Nanoencapsulation to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume